Adenosine Deaminase Substrate Discrimination: 6-CPR Requires 14-Fold Higher Concentration than Adenosine to Reach Half-Maximal Velocity
6-Chloropurine riboside is a poor ADA substrate compared with the natural substrate adenosine. In calf thymus ADA, the Michaelis constant (Kₘ) for 6-CPR is 310 μM versus 22 μM for adenosine — a 14.1-fold higher Kₘ, indicating substantially weaker active-site binding [1]. The relative ADA activity toward 6-CPR in mouse intestinal ADA is 40% lower than that measured with adenosine [2]. In Aspergillus oryzae ADA, the substrate specificity (kcat/Kₘ) of 6-CPR is only 0.86% of that for adenosine [3]. This kinetic discrimination is exploited to study ADA-catalyzed dechlorination under conditions where adenosine deamination would saturate the enzyme.
| Evidence Dimension | ADA Michaelis constant (Kₘ) |
|---|---|
| Target Compound Data | Kₘ = 310 μM (calf thymus ADA); substrate specificity 0.86% of adenosine (A. oryzae ADA); relative activity 60% of adenosine (mouse intestinal ADA) |
| Comparator Or Baseline | Adenosine: Kₘ = 22 μM (calf thymus ADA); substrate specificity defined as 100% (A. oryzae ADA); relative activity defined as 100% (mouse intestinal ADA) |
| Quantified Difference | 14.1-fold higher Kₘ; 116-fold lower substrate specificity; 40% lower relative activity |
| Conditions | Calf thymus ADA, pH 7.0, 37°C [1]; A. oryzae intracellular ADA [3]; mouse small intestinal ADA, pH 7.0 [2] |
Why This Matters
The kinetic discrimination against 6-CPR by ADA enables researchers to selectively study dechlorination catalysis without competition from rapid deamination of adenosine, a capability not offered by adenosine itself or by 2-chloroadenosine.
- [1] Rossi, C. A. & Lucacchini, A. (1974). Purification and some properties of calf thymus adenosine deaminase. Kₘ for adenosine: 22 μM; Kₘ for 6-chloropurine riboside: 310 μM. IRIS Università di Pisa. https://arpi.unipi.it/handle/11568/1542 View Source
- [2] Singh, L. S. & Sharma, R. (2000). Purification and characterization of intestinal adenosine deaminase from mice. Molecular and Cellular Biochemistry, 204(1–2), 127–134. https://doi.org/10.1023/a:1007087905192 View Source
- [3] Lee, C. H. et al. (1982). Kinetics of Intracellular Adenosine Deaminase to Substrate Analogs and Inhibitors in Aspergillus oryzae. Korean Biochemical Journal, 20(2), 124–133. http://koreascience.kr/article/JAKO199415875837659.page View Source
